1(5H)-Phenazinimine
Description
1(5H)-Phenazinimine is a tricyclic heteroaromatic compound featuring a phenazine core fused with an imine functional group. Its structure comprises two benzene rings bridged by two nitrogen atoms, with an additional imine moiety contributing to its electron-deficient character. The imine group in 1(5H)-Phenazinimine enables unique reactivity, such as nucleophilic additions or coordination with metal ions, making it versatile for functionalization.
Properties
Molecular Formula |
C12H9N3 |
|---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
10aH-phenazin-1-imine |
InChI |
InChI=1S/C12H9N3/c13-8-4-3-7-11-12(8)15-10-6-2-1-5-9(10)14-11/h1-7,12-13H |
InChI Key |
YDCFVMXHQIXEHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC3C(=N)C=CC=C3N=C2C=C1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1(5H)-Phenazinimine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the condensation of o-phenylenediamine with an aldehyde or ketone followed by oxidation can yield 1(5H)-Phenazinimine. Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
1(5H)-Phenazinimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenazine derivatives, which are often more stable and exhibit different biological activities.
Reduction: Reduction reactions can convert 1(5H)-Phenazinimine to its corresponding amine derivatives.
Substitution: The imine group in 1(5H)-Phenazinimine can participate in nucleophilic substitution reactions, leading to the formation of various substituted phenazine compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1(5H)-Phenazinimine has a wide range of applications in scientific research:
Biology: The compound exhibits antimicrobial properties, making it a candidate for the development of new antibiotics.
Medicine: Research has shown that phenazine derivatives, including 1(5H)-Phenazinimine, have anticancer, antiviral, and anti-inflammatory activities.
Industry: Phenazine compounds are used as dyes, pigments, and corrosion inhibitors in various industrial applications.
Mechanism of Action
The mechanism of action of 1(5H)-Phenazinimine involves its interaction with molecular targets and pathways within biological systems. The imine group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the inhibition of their activity. Additionally, the compound can generate reactive oxygen species (ROS) through redox cycling, which can induce oxidative stress in cells and contribute to its antimicrobial and anticancer effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
1(5H)-Phenazinimine shares structural similarities with other tricyclic nitrogen-containing heterocycles, such as pyrrolo[1,2-a]indole-1,8(5H)-dione (discussed in ). Key differences include:
- Core Structure : Phenazinimine’s phenazine backbone contrasts with the pyrroloindole system in pyrrolo[1,2-a]indole-1,8(5H)-dione, leading to distinct electronic properties. The phenazine core is more electron-deficient, enhancing its utility in charge-transfer applications.
- Functional Groups : Phenazinimine’s imine group (-NH-) differs from the two ketone groups in pyrroloindole-1,8(5H)-dione, influencing their respective reactivities. For example, the imine group facilitates Schiff base formation, whereas ketones enable nucleophilic additions (e.g., Grignard reactions) .
Physicochemical Properties
While direct data for 1(5H)-Phenazinimine are scarce, comparisons with pyrroloindole-1,8(5H)-dione highlight differences in:
- Solubility : Phenazinimine’s aromaticity reduces solubility in polar solvents, whereas pyrroloindole-1,8(5H)-dione’s ketone groups improve solubility in acetone or DMSO.
- Thermal Stability : Phenazine derivatives generally exhibit higher thermal stability (>300°C) compared to pyrroloindole systems, which decompose near 200°C .
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